
4-Methyl-3-(m-tolyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine: (MFCD08445794) is a chemical compound with the molecular formula C11H13N3 . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with unique properties .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs targeting various diseases .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating conditions such as cancer, infections, and inflammatory diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
作用機序
The mechanism of action of 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
- 4-Methyl-1H-pyrazol-5-amine
- 3-Methylphenyl-1H-pyrazol-5-amine
- 4-Methyl-3-phenyl-1H-pyrazol-5-amine
Comparison: Compared to its similar compounds, 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine exhibits unique properties due to the presence of both methyl and phenyl groups. These substituents influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
4-methyl-3-(3-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-7-4-3-5-9(6-7)10-8(2)11(12(13)16)15-14-10/h3-6H,1-2H3,(H2,13,16)(H,14,15) |
InChIキー |
HHNJBPLYKUXVRI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NNC(=C2C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
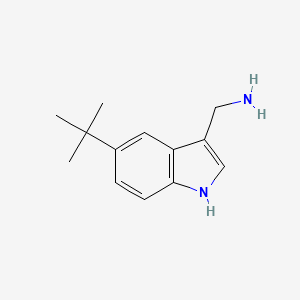
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
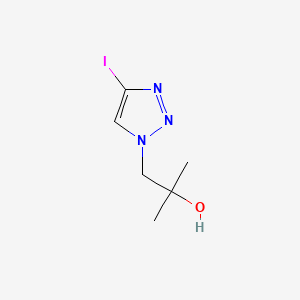
![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
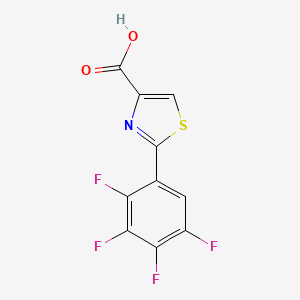


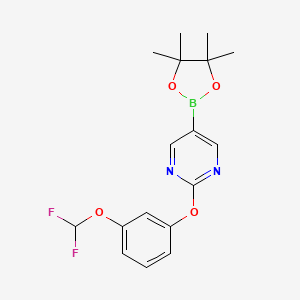
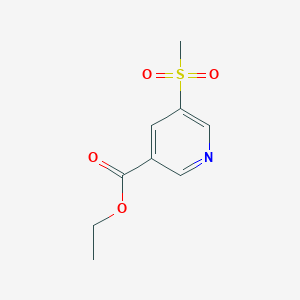
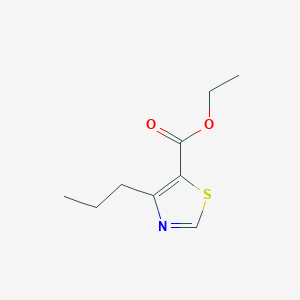
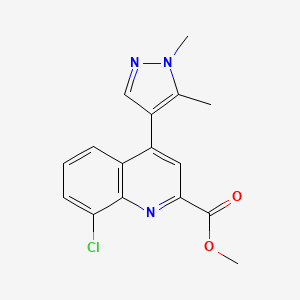
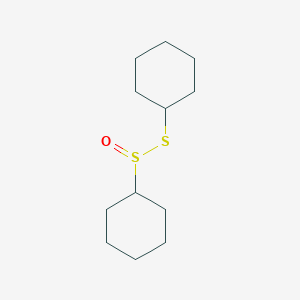
![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)
